1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one
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Overview
Description
1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one typically involves multiple steps. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole backbone.
Uniqueness
1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one is unique due to its cyclopropylpyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-16-7-6-12-9-22(15-3-1-2-13(16)17(12)15)19(24)14-8-20-10-21-18(14)11-4-5-11/h1-3,8,10-12H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJFXAHYGUOZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2C(=O)N3CC4CCC(=O)C5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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